[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl](3-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinylmethanone” is a chemical compound with the molecular formula C18H17ClN2O2 . It is also known as isoxadifen-ethyl.
Molecular Structure Analysis
The molecular structure of this compound has been analyzed and optimized, providing insights into the most stable conformation and vibrational characteristics . The molecular weight is 328.8 g/mol . The InChIKey of the compound is QUXKFGIKHHDINB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 328.8 g/mol . It has a computed XLogP3-AA value of 3.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The topological polar surface area is 41.9 Ų .Scientific Research Applications
Antiestrogenic Activity
- The compound [3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]-phenyl]methanone, a structurally similar derivative, exhibited potent antiestrogenic activity in both oral and subcutaneous administration to rats and mice, exceeding the binding affinity of estradiol to rat uterine cytosol estrogen receptors (Jones et al., 1979).
Structural and Antimicrobial Studies
- Molecular structure, spectroscopic, quantum chemical, topological, and molecular docking studies of a compound closely related to the one showed its potential as an antimicrobial agent (Sivakumar et al., 2021).
Antifungal Activity
- Novel methanone derivatives including 3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinylmethanone showed promising effects on antifungal activity, highlighting the role of substituents like 4-chlorophenyl and 3-methoxyphenyl in enhancing this property (Lv et al., 2013).
Antiinflammatory and Antibacterial Properties
- Research on pyrazoline derivatives indicated that certain compounds, including one structurally similar to 3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinylmethanone, exhibited significant in vivo antiinflammatory and in vitro antibacterial activity, showing promise as molecular templates for these activities (Ravula et al., 2016).
Molecular Structure and Docking Studies
- Studies on closely related molecules highlighted their potential in anticancer therapy through molecular docking with cancer targets, suggesting similar possible applications for 3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinylmethanone (Lakshminarayana et al., 2018).
properties
IUPAC Name |
[6-(4-chlorophenyl)-4,5-dihydro-3H-pyridazin-2-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-23-16-5-2-4-14(12-16)18(22)21-11-3-6-17(20-21)13-7-9-15(19)10-8-13/h2,4-5,7-10,12H,3,6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCVABYAKDGVQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCCC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.